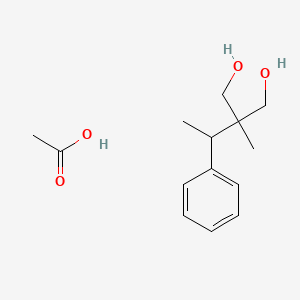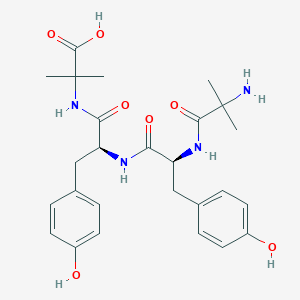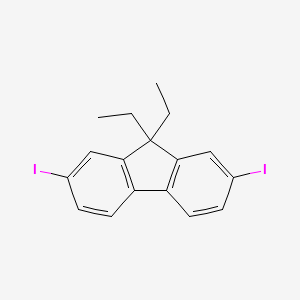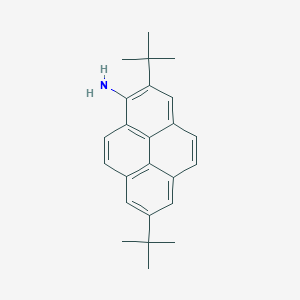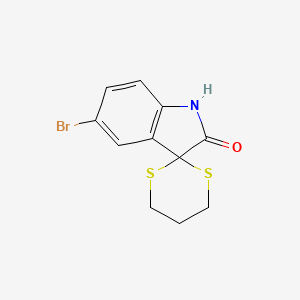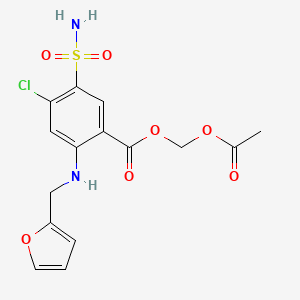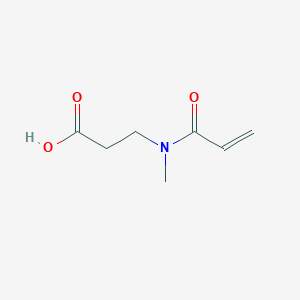![molecular formula C24H16N4O B12542153 (E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene) CAS No. 141968-89-0](/img/structure/B12542153.png)
(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-1,1’-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene) is a complex organic compound that features a dibenzo[b,d]furan core linked to two phenyldiazene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene) typically involves the following steps:
Formation of Dibenzo[b,d]furan Core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Attachment of Phenyldiazene Groups: The phenyldiazene groups are introduced via diazotization reactions, where aniline derivatives are treated with nitrous acid to form diazonium salts, which are then coupled with the dibenzo[b,d]furan core.
Industrial Production Methods
While specific industrial production methods for (E,E)-1,1’-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E,E)-1,1’-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazene groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(E,E)-1,1’-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism by which (E,E)-1,1’-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]thiophene-based Compounds: These compounds share a similar core structure but with sulfur atoms instead of oxygen.
Phenyldiazene Derivatives: Compounds with similar diazene groups attached to different aromatic cores.
Uniqueness
(E,E)-1,1’-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene) is unique due to its combination of the dibenzo[b,d]furan core and phenyldiazene groups, which confer specific electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring high thermal stability and specific electronic characteristics .
Properties
CAS No. |
141968-89-0 |
|---|---|
Molecular Formula |
C24H16N4O |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
phenyl-(8-phenyldiazenyldibenzofuran-2-yl)diazene |
InChI |
InChI=1S/C24H16N4O/c1-3-7-17(8-4-1)25-27-19-11-13-23-21(15-19)22-16-20(12-14-24(22)29-23)28-26-18-9-5-2-6-10-18/h1-16H |
InChI Key |
GTQWQQZAKBJFME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)OC4=C3C=C(C=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol](/img/structure/B12542072.png)
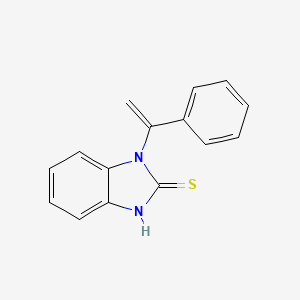

![4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12542083.png)
![2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one](/img/structure/B12542087.png)
